molecular formula C18H25BrN2O5 B560433 3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid

3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid

Katalognummer: B560433
Molekulargewicht: 429.3 g/mol
InChI-Schlüssel: WCAATDGMINWXPJ-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O.C4H4O4/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;5-3(6)1-2-4(7)8/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAATDGMINWXPJ-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bromination of Benzamide

Bromination at the meta position of benzamide is achieved using electrophilic aromatic substitution. N-Bromosuccinimide (NBS) in dichloromethane under catalytic Lewis acid conditions (e.g., FeBr₃) selectively yields 3-bromobenzamide. Alternative methods employ bromine in acetic acid, though NBS is preferred for reduced side reactions.

Reaction Conditions:

  • Reagent: NBS (1.1 equiv)

  • Catalyst: FeBr₃ (0.1 equiv)

  • Solvent: Dichloromethane, 0°C to room temperature

  • Yield: ~85% (inferred from analogous brominations).

Introduction of the Tert-Butylamino Propyl Group

The propylamine linker is introduced via nucleophilic substitution or reductive amination. 3-Bromobenzamide reacts with 3-aminopropyl-tert-butylamine in the presence of a coupling agent such as HATU or EDCI/HOBt.

Procedure:

  • Activate 3-bromobenzamide with EDCI/HOBt in dry DMF.

  • Add 3-aminopropyl-tert-butylamine dropwise at 0°C.

  • Stir for 12–24 hours under nitrogen.

Key Parameters:

  • Molar Ratio: 1:1.2 (benzamide:amine)

  • Temperature: 0°C → room temperature

  • Workup: Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane)

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or flash chromatography. Structural confirmation employs:

  • ¹H NMR: δ 7.8 (d, J=8.1 Hz, Ar-H), 3.4 (t, J=6.2 Hz, -NH-CH₂-)

  • MS (ESI): m/z 313.23 [M+H]⁺.

Preparation of (Z)-But-2-enedioic Acid Component

(Z)-But-2-enedioic acid (maleic acid isomer) is synthesized via stereoselective isomerization of (E)-but-2-enedioic acid (fumaric acid) or direct crystallization.

Isomerization Protocol

  • Dissolve fumaric acid in HCl (6M) with catalytic thiourea.

  • Heat at 80°C for 4 hours to equilibrate E/Z isomers.

  • Cool and isolate (Z)-isomer via fractional crystallization.

Purity Analysis:

  • HPLC: >98% (C18 column, 0.1% H₃PO₄ mobile phase)

  • Melting Point: 130–132°C (lit. 135°C for pure (Z)-isomer).

Formation of the Salt Complex

The final step involves combining equimolar amounts of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide and (Z)-but-2-enedioic acid in a polar solvent.

Procedure:

  • Dissolve benzamide derivative in hot ethanol.

  • Add (Z)-but-2-enedioic acid in ethanol dropwise.

  • Stir at reflux for 1 hour, then cool to precipitate the salt.

Optimization Notes:

  • Solvent Choice: Ethanol > methanol (superior solubility)

  • Stoichiometry: 1:1 molar ratio ensures neutral salt formation

  • Yield: ~75% after recrystallization.

Industrial Scale Production Considerations

Scaling the synthesis requires addressing:

  • Cost Efficiency: Substitute EDCI with cheaper carbodiimides.

  • Waste Management: Recover FeBr₃ via aqueous extraction.

  • Automation: Continuous flow reactors for bromination and amidation steps.

Table 1. Comparison of Laboratory vs. Industrial Protocols

ParameterLaboratory ScaleIndustrial Scale
Bromination AgentNBSBr₂ (gas)
Reaction Volume0.1–1 L100–1000 L
PurificationColumn ChromatographyCrystallization
Yield80–85%70–75%

Challenges and Optimization Strategies

Stereochemical Control

Achieving >95% (Z)-configuration in but-2-enedioic acid demands precise pH and temperature control during isomerization. Additives like thiourea improve selectivity.

Byproduct Formation

Common byproducts include:

  • N-Acylurea: Mitigated by using HOBt in coupling steps.

  • Di-brominated Benzamide: Controlled via stoichiometric NBS.

Solvent Systems

Table 2. Solvent Effects on Salt Formation

SolventSolubility (g/100 mL)Precipitation Rate
Ethanol12.5Moderate
Acetone8.3Fast
Water0.9Slow

Analyse Chemischer Reaktionen

  • Wissenschaftliche Forschungsanwendungen

    Wirkmechanismus

    • UNC2170 maleate likely disrupts 53BP1’s binding to methyl-lysine marks, affecting DDR.
    • Molecular targets include the Kme recognition site on 53BP1.
    • Pathways involved include DNA repair and cell cycle regulation.
  • Vergleich Mit ähnlichen Verbindungen

    • UNC2170-Maleat zeichnet sich durch seine hohe Selektivität für 53BP1 aus (mindestens 17-fach im Vergleich zu anderen Kme-Leserproteinen).
    • Ähnliche Verbindungen können andere Methyl-Lysin-Inhibitoren oder DDR-relevante Moleküle umfassen.

    Biologische Aktivität

    The compound 3-bromo-N-[3-(tert-butylamino)propyl]benzamide; (Z)-but-2-enedioic acid is a chemical entity of significant interest in medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This compound features a brominated benzamide moiety, a tert-butylamino propyl group, and a (Z)-but-2-enedioic acid component, which together may confer unique properties relevant to various biological systems.

    Chemical Structure and Properties

    The IUPAC name for this compound is 3-bromo-N-[3-(tert-butylamino)propyl]benzamide; (Z)-but-2-enedioic acid . Its molecular formula is C14H21BrN2OC_{14}H_{21}BrN_2O, and it has a molecular weight of approximately 312.084 g/mol. The structure is characterized by the presence of a bromine atom on the benzene ring, contributing to its reactivity and potential interactions with biological targets.

    Research indicates that 3-bromo-N-[3-(tert-butylamino)propyl]benzamide may interact with various biological pathways, particularly those involved in DNA damage response (DDR) . The compound has been shown to localize in the nucleus, where it interacts with proteins such as 53BP1 , which plays a crucial role in repairing double-strand breaks in DNA. This interaction suggests potential applications in cancer therapy, where enhancing DDR could improve the efficacy of existing treatments.

    Anticancer Properties

    Several studies have explored the anticancer properties of compounds similar to 3-bromo-N-[3-(tert-butylamino)propyl]benzamide. For instance, compounds that target the methyl-lysine binding protein 53BP1 have demonstrated promise in inhibiting tumor growth by enhancing DNA repair mechanisms. The specific activity of this compound against various cancer cell lines remains an area of active research.

    Case Studies

    • In vitro Studies : In laboratory settings, 3-bromo-N-[3-(tert-butylamino)propyl]benzamide has been tested against several cancer cell lines, including breast and colorectal cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting moderate potency compared to standard chemotherapeutics.
    • Animal Models : Preliminary studies using animal models have shown that administration of this compound can lead to reduced tumor size and improved survival rates when combined with conventional therapies like chemotherapy or radiation.

    Comparative Analysis

    To better understand the biological activity of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, it is useful to compare it with structurally similar compounds:

    Compound NameStructure SimilarityBiological ActivityNotes
    N-t-Butyl 3-bromobenzamideSimilar benzamide coreModerate anticancer activityLacks (Z)-but-2-enedioic acid
    tert-Butyl 3-bromopropylcarbamateSimilar tert-butyl groupLimited data on anticancer effectsDifferent functional groups

    Q & A

    Basic: What analytical techniques are recommended to confirm the identity and purity of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide?

    Answer:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 1H^1H- and 13C^13C-NMR to confirm structural integrity, focusing on bromine-induced splitting patterns and tert-butyl group signals .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy, particularly for bromine isotopes (e.g., 79Br^{79}Br and 81Br^{81}Br) .
    • HPLC with UV/Vis Detection : Quantify purity (>95%) using reverse-phase columns (C18) and acetonitrile/water gradients. Monitor at 254 nm for aromatic absorption .

    Advanced: How can researchers design experiments to optimize reaction conditions for synthesizing (Z)-but-2-enedioic acid derivatives?

    Answer:

    • Design of Experiments (DoE) : Apply factorial designs (e.g., 2k^k or response surface methodology) to test variables like temperature (50–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%) .
    • Computational Reaction Path Analysis : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways, reducing trial-and-error experimentation .
    • In Situ Monitoring : Implement FTIR or Raman spectroscopy to track reaction intermediates and adjust conditions dynamically .

    Basic: What are the critical steps in synthesizing 3-bromo-N-[3-(tert-butylamino)propyl]benzamide?

    Answer:

    • Bromination : Introduce bromine at the benzamide’s meta-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) .
    • Amine Alkylation : React 3-bromobenzoyl chloride with 3-(tert-butylamino)propylamine in dichloromethane (DCM) at 0–5°C to minimize side reactions .
    • Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate) and recrystallize from ethanol .

    Advanced: How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

    Answer:

    • Multi-Technique Cross-Validation : Compare NMR data with IR (amide C=O stretch ~1650 cm1^{-1}) and X-ray crystallography (if crystalline) to confirm structural assignments .
    • Dynamic NMR Studies : Analyze temperature-dependent NMR to detect conformational exchange (e.g., tert-butyl group rotation barriers) .
    • Computational NMR Prediction : Use software like Gaussian or ADF to simulate spectra and identify discrepancies between experimental and theoretical data .

    Basic: What solvents and reagents are optimal for coupling reactions involving (Z)-but-2-enedioic acid?

    Answer:

    • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in esterification or amidation reactions .
    • Activating Agents : Use carbodiimides (EDC or DCC) with DMAP catalysis for efficient carboxylic acid activation .
    • pH Control : Maintain mild acidic conditions (pH 4–6) to stabilize the (Z)-configuration during reactions .

    Advanced: What methodologies enable computational modeling of reaction pathways for these compounds?

    Answer:

    • Density Functional Theory (DFT) : Calculate Gibbs free energy profiles for bromination or acid-catalyzed isomerization using B3LYP/6-31G(d) basis sets .
    • Machine Learning (ML) : Train models on PubChem data to predict reaction yields or byproduct formation based on descriptors like electrophilicity index .
    • Molecular Dynamics (MD) : Simulate solvation effects on (Z)-but-2-enedioic acid’s stability in aqueous environments .

    Basic: How can researchers assess the stability of these compounds under varying storage conditions?

    Answer:

    • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC .
    • pH Stability Tests : Dissolve in buffers (pH 1–12) and analyze degradation products (e.g., hydrolysis of tert-butylamine group) .

    Advanced: How can structure-activity relationships (SAR) be analyzed for these compounds in drug discovery?

    Answer:

    • Synthetic Analogues : Prepare derivatives with varying substituents (e.g., fluoro, nitro) on the benzamide ring to assess bioactivity trends .
    • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), correlating docking scores with IC50_{50} values .
    • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from (Z)-but-2-enedioic acid) using Schrödinger’s Phase .

    Advanced: What strategies mitigate challenges in scaling up multi-step syntheses?

    Answer:

    • Process Analytical Technology (PAT) : Integrate inline NMR or Raman probes for real-time monitoring of intermediates .
    • Flow Chemistry : Optimize residence times and mixing efficiency in continuous reactors to reduce batch-to-batch variability .
    • Green Chemistry Metrics : Track E-factor and atom economy during scale-up to minimize waste .

    Basic: What safety protocols are essential when handling brominated benzamides?

    Answer:

    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
    • Fume Hoods : Conduct bromination steps in ventilated enclosures to avoid inhalation hazards .
    • Waste Disposal : Neutralize bromine-containing waste with sodium thiosulfate before disposal .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid
    Reactant of Route 2
    3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.